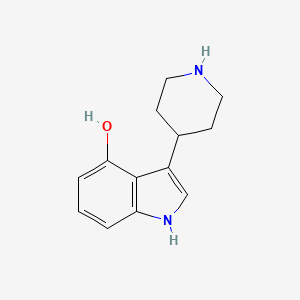![molecular formula C18H23N3O B13865748 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline is an organic compound with the molecular formula C17H21N3O It is a derivative of piperazine and aniline, featuring a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]aniline.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline
- 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
- 4-[4-(3-Methylphenyl)piperazin-1-yl]aniline
Uniqueness
4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and binding interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H23N3O |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]aniline |
InChI |
InChI=1S/C18H23N3O/c1-22-18-4-2-3-15(13-18)14-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h2-8,13H,9-12,14,19H2,1H3 |
Clé InChI |
FVGIIMIPHRHZOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)

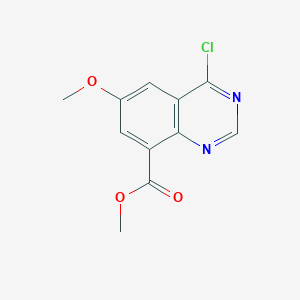
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
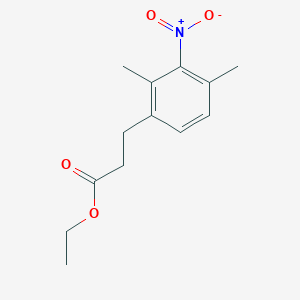
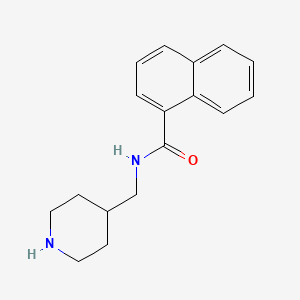
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
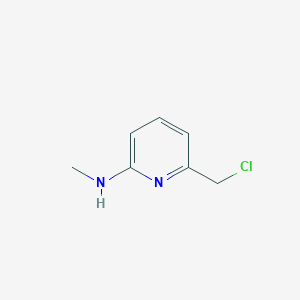
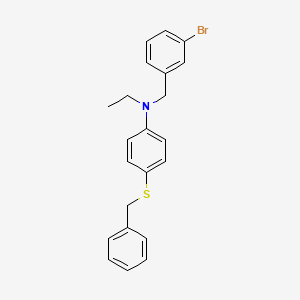
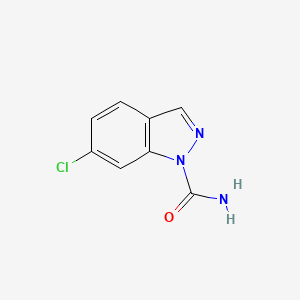
![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
